(3-{[(Oxolan-2-yl)methoxy]methyl}phenyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-{[(Oxolan-2-yl)methoxy]methyl}phenyl)methanamine: is a chemical compound with the molecular formula C13H19NO2. It is known for its unique structure, which includes an oxolane ring, a methoxy group, and a phenylmethanamine moiety. This compound is primarily used in research and development within the pharmaceutical and chemical industries.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-{[(Oxolan-2-yl)methoxy]methyl}phenyl)methanamine typically involves the reaction of 3-(bromomethyl)phenylmethanamine with oxolane-2-methanol under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate, and the mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically conducted in large reactors with precise temperature and pressure control.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (3-{[(Oxolan-2-yl)methoxy]methyl}phenyl)methanamine can undergo oxidation reactions, leading to the formation of corresponding oxides or ketones.
Reduction: This compound can be reduced to form amines or alcohols, depending on the reducing agent used.
Substitution: It can participate in substitution reactions where the methoxy or oxolane groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated derivatives or other substituted compounds.
Scientific Research Applications
Chemistry: In chemistry, (3-{[(Oxolan-2-yl)methoxy]methyl}phenyl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology: In biological research, this compound is used to study the interactions between small molecules and biological targets. It serves as a probe to investigate the binding affinities and mechanisms of action of various biological receptors.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It is investigated for its activity against various diseases, including cancer and neurological disorders.
Industry: In the industrial sector, this compound is used in the development of new materials and chemicals. Its unique properties make it suitable for applications in polymer science and material engineering.
Mechanism of Action
The mechanism of action of (3-{[(Oxolan-2-yl)methoxy]methyl}phenyl)methanamine involves its interaction with specific molecular targets within the body. It is believed to modulate the activity of certain enzymes and receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential role in modulating neurotransmitter systems and immune responses.
Comparison with Similar Compounds
- (3-{[(Oxolan-2-yl)methoxy]methyl}phenyl)ethanamine
- (3-{[(Oxolan-2-yl)methoxy]methyl}phenyl)propanamine
- (3-{[(Oxolan-2-yl)methoxy]methyl}phenyl)butanamine
Comparison: Compared to its analogs, (3-{[(Oxolan-2-yl)methoxy]methyl}phenyl)methanamine exhibits unique properties due to the presence of the methanamine group. This functional group enhances its reactivity and allows for a broader range of chemical modifications. Additionally, the oxolane ring provides stability and rigidity to the molecule, making it a valuable scaffold for drug design and development.
Properties
IUPAC Name |
[3-(oxolan-2-ylmethoxymethyl)phenyl]methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c14-8-11-3-1-4-12(7-11)9-15-10-13-5-2-6-16-13/h1,3-4,7,13H,2,5-6,8-10,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKFKOJLQIJOSHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)COCC2=CC=CC(=C2)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.